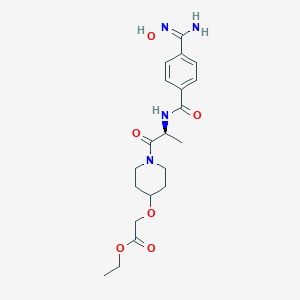![molecular formula C13H12O4 B069991 4-[(4-羟基苯基)甲基]苯-1,2,3-三醇 CAS No. 174462-43-2](/img/structure/B69991.png)
4-[(4-羟基苯基)甲基]苯-1,2,3-三醇
描述
Introduction 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol is a compound of interest in various fields due to its unique chemical structure and properties. It's an aromatic triol, with potential applications in different chemical and material science domains.
Synthesis Analysis The synthesis of aromatic triols like 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol involves transition-metal-catalyzed cyclotrimerization of alkyne fatty acid methyl esters, followed by the reduction of ester groups to yield primary hydroxyl groups. This method has been utilized in the synthesis of similar biobased aromatic triols for polyurethanes (Lligadas et al., 2007).
Molecular Structure Analysis The molecular structure of compounds like 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol often exhibits characteristics such as phase separation and crystallinity. These structures are analyzed using techniques like X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis (Kurian et al., 2013).
Chemical Reactions and Properties Chemical reactions involving aromatic triols are influenced by factors like the presence of hydroxyl groups and the aromatic ring structure. These compounds participate in various chemical reactions, leading to the formation of complex structures and materials with unique properties (Acierno et al., 2002).
Physical Properties Analysis The physical properties of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol and similar compounds, such as their thermal behavior and crystalline structure, are of interest. These properties are key in determining their potential applications in material science and engineering (Matsuzaki & Matsunaga, 1993).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, are central to understanding how these compounds can be used in various applications. The functional groups present in these molecules, particularly the hydroxyl groups and the aromatic ring, play a significant role in their chemical behavior (Gölcü et al., 2005).
科学研究应用
-
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : The compound 4-(4-hydroxyphenyl)-but-3-en-2-one isolated from Scutellaria barbata D. Don has been investigated for its inhibitory effects on α-amylase and α-glucosidase, key enzymes involved in carbohydrate hydrolysis . This is relevant for the treatment of diabetes mellitus, a condition characterized by high postprandial hyperglycaemia .
- Methods : The inhibition mechanism was investigated using in vitro enzymatic kinetics, conformation analysis, and molecular docking . Fluorescence spectroscopy was used to analyze the interaction of the compound with both enzymes .
- Results : The compound was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner with IC 50 values of 81.2±5.3 and 54.8±2.4µM, respectively . The interaction of the compound with both enzymes was primarily influenced by hydrogen bonding and van der Waals forces .
-
Application in Crystallography
- Field : Crystallography
- Summary : The crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a compound similar to the one you mentioned, have been studied .
- Methods : The structures were confirmed by single crystal X-ray diffraction data . Disorder was observed in the cyclohexenone ring and the carboxylate group .
- Results : The compound crystallizes in the monoclinic C 2/c space group with eight molecules in the unit cell . Weak O–H…O intermolecular interactions were observed, which influence crystal packing stability .
-
Application in Synthetic Organic Chemistry
- Field : Synthetic Organic Chemistry
- Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
-
Application in Polymer Chemistry
- Field : Polymer Chemistry
- Summary : Schiff bases and their polymers, which contain thiophene units, have been synthesized . These polymers have excellent structural properties such as thermal stability, solubility, and biological activity .
- Methods : The synthesis process involved a common condensation reaction to prepare the Schiff bases, followed by oxidative polycondensation of the Schiff base monomers with (NH4)2S2O8 in an aqueous alkaline medium .
- Results : The synthesized polymers could be used as antimicrobial agents for surfaces with P. vulgaris NRRL-B-123 bacteria at lower concentrations such as 15.625 and 31.25 µg/mL .
-
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : The compound 4-(4-hydroxyphenyl)-but-3-en-2-one isolated from Scutellaria barbata D. Don has been investigated for its inhibitory effects on α-amylase and α-glucosidase, key enzymes involved in carbohydrate hydrolysis . This is relevant for the treatment of diabetes mellitus, a condition characterized by high postprandial hyperglycaemia .
- Methods : The inhibition mechanism was investigated using in vitro enzymatic kinetics, conformation analysis, and molecular docking . Fluorescence spectroscopy was used to analyze the interaction of the compound with both enzymes .
- Results : The compound was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner with IC 50 values of 81.2±5.3 and 54.8±2.4µM, respectively . The interaction of the compound with both enzymes was primarily influenced by hydrogen bonding and van der Waals forces .
-
Application in Polymer Chemistry
- Field : Polymer Chemistry
- Summary : Schiff bases and their polymers, which contain thiophene units, have been synthesized . These polymers have excellent structural properties such as thermal stability, solubility, and biological activity .
- Methods : The synthesis process involved a common condensation reaction to prepare the Schiff bases, followed by oxidative polycondensation of the Schiff base monomers with (NH4)2S2O8 in an aqueous alkaline medium .
- Results : The synthesized polymers could be used as antimicrobial agents for surfaces with P. vulgaris NRRL-B-123 bacteria at lower concentrations such as 15.625 and 31.25 µg/mL .
属性
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-4-1-8(2-5-10)7-9-3-6-11(15)13(17)12(9)16/h1-6,14-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTCXIZQSZQNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619619 | |
| Record name | 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |
CAS RN |
174462-43-2 | |
| Record name | 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4'-Tetrahydroxydiphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



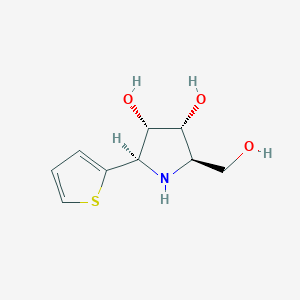
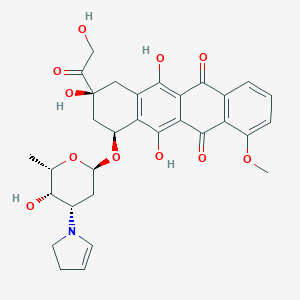
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)


![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)
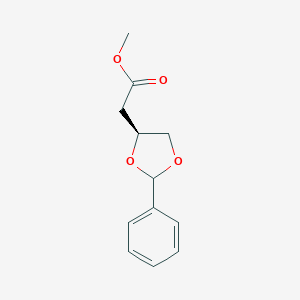
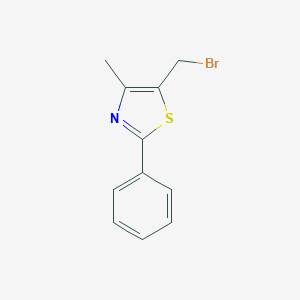
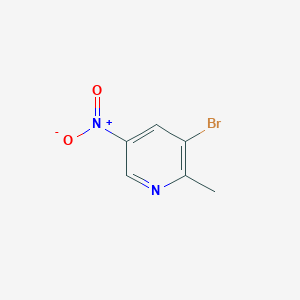
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
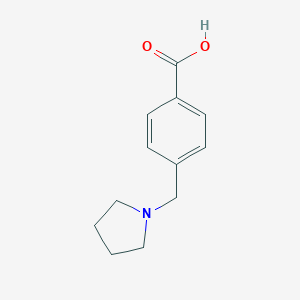
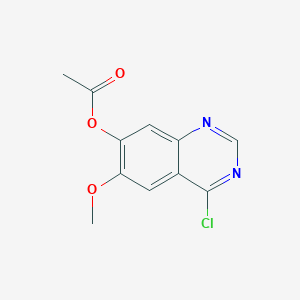
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
